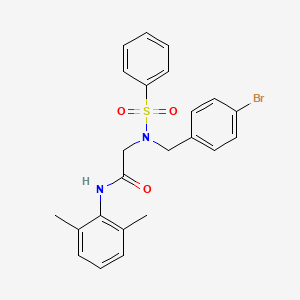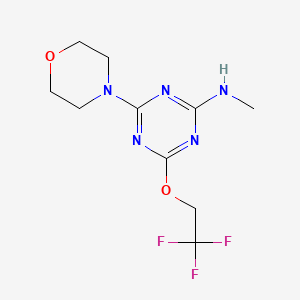
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mecanismo De Acción
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that allosterically activates the kinase domain. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
The activation of AMPK by N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has various biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced blood glucose levels. It also increases mitochondrial biogenesis and oxidative capacity, leading to improved energy metabolism and reduced oxidative stress. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects, possibly through the activation of AMPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 0.8 μM. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has some limitations for lab experiments. It is not a natural compound and may have off-target effects that need to be carefully controlled. It is also not suitable for long-term administration due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to investigate its effects on other metabolic disorders such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective activators of AMPK based on the structure of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. Finally, the development of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide as a therapeutic agent for metabolic disorders in humans requires further investigation, including safety, efficacy, and pharmacokinetic studies.
Conclusion:
In conclusion, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is a small molecule activator of AMPK with various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is needed to fully understand its potential as a therapeutic agent for metabolic disorders.
Métodos De Síntesis
The synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide involves a multistep process starting from commercially available starting materials. The first step is the synthesis of 2-isopropylphenol from phenol and acetone. The second step involves the synthesis of 2-(2-isopropylphenoxy)acetic acid from 2-isopropylphenol and chloroacetic acid. The final step is the synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide from 2-(2-isopropylphenoxy)acetic acid and 3-cyanophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in various scientific research applications. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diet-induced obesity in animal models. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-cancer effects in vitro and in vivo, possibly through the activation of AMPK.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-8-3-4-9-17(16)22-12-18(21)20-15-7-5-6-14(10-15)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXROJRYVBOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)




![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)
![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)